
A Comparative Guide to Photoinitiators:
Benzophenone vs. Acetophenone for

Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzophenone

Cat. No.: B1666685 Get Quote
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The selection of a suitable photoinitiator is a critical step in the development of

photopolymerization processes, directly influencing reaction kinetics, cure depth, and the final

properties of the polymer. This guide provides an objective comparison of two widely used

photoinitiators, benzophenone and acetophenone, supported by experimental data. We will

delve into their mechanisms of action, performance characteristics, and provide detailed

experimental protocols for their evaluation.

Executive Summary
Benzophenone and acetophenone represent two distinct classes of photoinitiators with

fundamentally different mechanisms for generating the free radicals necessary to initiate

polymerization. Acetophenone and its derivatives are classified as Type I photoinitiators, which

undergo unimolecular cleavage upon exposure to UV light to form two radical fragments. In

contrast, benzophenone is a classic Type II photoinitiator that, upon excitation, abstracts a

hydrogen atom from a co-initiator (synergist), typically an amine or thiol, in a bimolecular

reaction to generate an initiating radical.[1] This mechanistic difference is the primary

determinant of their respective performance profiles.
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The operational mechanism is the most significant differentiator between these two

photoinitiators.

Acetophenone (Type I Photoinitiator): As a Type I photoinitiator, acetophenone and its

derivatives undergo a Norrish Type I cleavage upon absorption of UV radiation.[1] This

unimolecular bond scission, typically at the α-carbon-carbonyl bond, results in the formation of

two distinct radical species, both of which can potentially initiate polymerization.
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Figure 1: Norrish Type I cleavage mechanism of acetophenone.

Benzophenone (Type II Photoinitiator): Benzophenone, a Type II photoinitiator, requires a co-

initiator or synergist to generate radicals.[1] Upon UV irradiation, benzophenone is promoted

to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the co-initiator,

resulting in the formation of a benzophenone ketyl radical and a radical derived from the co-

initiator.[2] The latter is typically the primary species responsible for initiating the polymerization

process. The benzophenone ketyl radical is generally less reactive towards monomer double

bonds and is more likely to participate in termination reactions.[3]
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Figure 2: Hydrogen abstraction mechanism of benzophenone.

Performance Comparison
The differing mechanisms of radical generation between benzophenone and acetophenone

lead to distinct performance characteristics.

Feature Acetophenone (Type I) Benzophenone (Type II)

Initiation Mechanism Unimolecular α-cleavage[1]
Bimolecular hydrogen

abstraction[1]

Co-initiator Required No Yes (e.g., amines, thiols)[1]

Initiation Rate Generally faster
Can be slower due to

bimolecular nature[4]

Oxygen Inhibition Less sensitive
More sensitive, as oxygen can

quench the triplet state[5]

Curing Depth
Can be limited in pigmented

systems

Can be effective in pigmented

systems

Yellowing
Photoproducts can lead to

yellowing[5]

Can cause significant

yellowing, especially with

amine co-initiators[5]

Cost Generally moderate
Low-cost and widely

available[5]

Formulation Complexity Simpler
More complex due to the need

for a co-initiator[5]

Quantitative Data
The following tables summarize experimental data on the performance of benzophenone and

acetophenone derivatives in photopolymerization.

Table 1: Physicochemical and Photochemical Properties
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Property Acetophenone Benzophenone

Molar Mass ( g/mol ) 120.15 182.22

Appearance Colorless liquid White solid

Melting Point (°C) 19-20 47-49

Boiling Point (°C) 202 305.4

Absorption Maxima (λmax, nm) ~241, ~278, ~319 ~252, ~340[5]

Molar Extinction Coefficient (ε,

M⁻¹cm⁻¹)
~12,800 at 241 nm ~19,400 at 252 nm[5]

Table 2: Performance in Acrylate Polymerization
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Photoinitiator
System

Monomer Co-initiator
Final
Conversion
(%)

Reference

p-

benzophenoneox

ycarbonylphenyl

acrylate (U1)

Self-initiating
Triethylamine

(TEA)
31.27 [1]

p-

benzophenoneox

ycarbonyl phenyl

methacrylate

(U2)

Self-initiating
Triethylamine

(TEA)
26.10 [1]

Benzophenone

Trimethylolpropa

ne

trimethacrylate

(TMPTMA)

Triethylamine

(TEA)
49 [6]

2,2-Dimethoxy-2-

phenylacetophen

one (DMPA, an

acetophenone

derivative)

Acrylate

formulation
-

Lower than

Benzophenone/a

mine system

Note: Experimental conditions such as initiator concentration, light intensity, and temperature

vary between studies, which can affect performance.

Experimental Protocols
Detailed and standardized methodologies are essential for the objective comparison of

photoinitiator performance.

Protocol 1: Determination of Polymerization Kinetics via
Real-Time FTIR (RT-FTIR)
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Objective: To measure the rate and degree of monomer conversion during photopolymerization

in real-time.

Methodology: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is used to monitor

the disappearance of the monomer's reactive groups (e.g., acrylate C=C double bonds at

~1635 cm⁻¹ and ~810 cm⁻¹) as polymerization proceeds.[5]

Procedure:

Sample Preparation: A thin layer of the formulation (monomer, and a precise concentration of

the photoinitiator, with a co-initiator if required) is placed between two transparent salt plates

(e.g., KBr) or on a single Attenuated Total Reflectance (ATR) crystal.

Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and

intensity.

Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals throughout

the irradiation period.

Data Analysis:

Monitor the decrease in the peak area of the characteristic absorption band of the

monomer's reactive group.

Calculate the degree of conversion (%C) at each time point using the formula: %C = [(A₀ -

Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

Plot the % Conversion vs. Time to generate polymerization profiles.

The rate of polymerization (Rp) can be determined from the slope of the conversion vs.

time curve.
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Figure 3: General workflow for kinetic analysis using RT-FTIR.

Protocol 2: Measurement of Depth of Cure
Objective: To determine the maximum thickness of a formulation that can be effectively cured

under specific irradiation conditions.

Procedure:

Sample Preparation: The liquid formulation is placed in a cylindrical mold of a known depth.
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Curing: The sample is irradiated from the top with a light source of a defined intensity and for

a specific duration.

Measurement: After curing, the uncured liquid resin is washed away with a suitable solvent

(e.g., isopropanol). The thickness of the cured polymer is then measured.

Conclusion
The choice between benzophenone and acetophenone as a photoinitiator is highly dependent

on the specific requirements of the application.

Acetophenone (Type I) is generally preferred for applications requiring high curing speeds

and where the formulation simplicity of a one-component system is advantageous. However,

potential yellowing of the final product should be considered.

Benzophenone (Type II), being a low-cost and widely available option, is suitable for a

broad range of applications, including those with pigmented systems. The necessity of a co-

initiator adds complexity to the formulation but also offers a degree of control over the

initiation process. Its sensitivity to oxygen inhibition requires careful consideration of the

curing environment.

For researchers and professionals in drug development and other advanced applications, a

thorough understanding of these differences is crucial for optimizing photopolymerization

processes and achieving desired material properties. Experimental validation using techniques

such as RT-FTIR is strongly recommended to determine the most suitable photoinitiator system

for a given formulation and application.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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